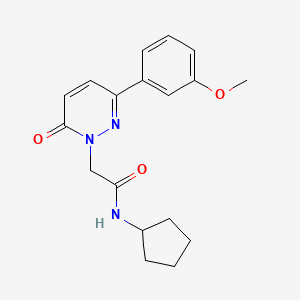

N-cyclopentyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-cyclopentyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a central 6-oxopyridazine core substituted with a 3-methoxyphenyl group at position 3 and an acetamide side chain at position 1. The acetamide nitrogen is further functionalized with a cyclopentyl group.

Properties

IUPAC Name |

N-cyclopentyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-24-15-8-4-5-13(11-15)16-9-10-18(23)21(20-16)12-17(22)19-14-6-2-3-7-14/h4-5,8-11,14H,2-3,6-7,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPWGSLMPWQMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis focuses on structural variations, synthetic strategies, and inferred pharmacological implications of analogs derived from the evidence.

Structural Variations and Functional Groups

Pyridazinone derivatives share a common 6-oxopyridazine scaffold but differ in substituents at positions 1 and 3. Key structural variations include:

Table 1: Structural Comparison of Pyridazinone Derivatives

Key Observations :

- Cyclopentyl vs. Aromatic Groups : The cyclopentyl group in the target compound provides moderate lipophilicity compared to bulky diphenylpropyl () or polar pyridinyl groups (). This balance may optimize membrane permeability.

- Methoxy vs. Methylthio Groups : The 3-methoxyphenyl group in the target compound offers electron-donating effects, contrasting with the methylthio group in , which introduces sulfur-mediated metabolic pathways.

Yield Trends :

Pharmacological Implications (Inferred)

- Receptor Binding : The 3-methoxyphenyl group is conserved in multiple analogs (), implying its role in π-π stacking or hydrogen bonding with target proteins.

- Metabolic Stability : The cyclopentyl group may reduce oxidative metabolism compared to aromatic N-substituents (e.g., 4-bromophenyl in ).

- Solubility : Pyridinyl substituents () enhance water solubility, whereas diphenylpropyl () increases logP, favoring CNS penetration.

Biological Activity

N-cyclopentyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique structure, featuring a cyclopentyl group, an acetamide moiety, and a methoxyphenyl substituent on a pyridazine ring, positions it as a promising candidate for various pharmacological applications. This article discusses its biological activity, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C18H21N3O3

- Molecular Weight : 327.4 g/mol

- CAS Number : 922995-18-4

The compound's structure suggests potential interactions with biological systems, particularly in receptor modulation and enzyme inhibition.

The precise mechanism of action for this compound is not fully elucidated. However, based on structural analogs, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. Research into similar compounds indicates that structural modifications can significantly influence potency and selectivity towards biological targets.

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, pyridazine derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Studies have reported that pyridazine derivatives possess antimicrobial activities against various pathogens. The presence of the methoxyphenyl group enhances the compound's ability to disrupt microbial cell membranes or inhibit metabolic pathways essential for pathogen survival .

Case Studies

Recent studies have highlighted the biological activity of similar compounds:

- Anticancer Efficacy : A study demonstrated that a related pyridazine derivative exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer effects .

- Antimicrobial Testing : Another research effort evaluated the antimicrobial activity of pyridazine derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL.

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-cyclopentyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how do reaction conditions impact yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazinone core followed by coupling with cyclopentylacetamide derivatives. Key steps include:

- Chlorination/functionalization : Use of thionyl chloride (SOCl₂) or POCl₃ to activate carbonyl groups for nucleophilic substitution .

- Amide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyridazinone moiety to the cyclopentylacetamide backbone .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while controlled temperatures (0–60°C) prevent side reactions .

- Purification : Column chromatography or preparative HPLC achieves >95% purity .

Critical factors : Excess reagents improve yields but may complicate purification. Microwave-assisted synthesis can reduce reaction times .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxyphenyl substitution) and detects impurities .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₄N₃O₃) and detects isotopic patterns .

- HPLC-PDA : Quantifies purity (>98% for biological assays) and identifies degradation products under stress conditions (pH, heat) .

- X-ray crystallography : Resolves stereochemical ambiguities in the cyclopentyl group .

Advanced Research Questions

Q. How do substituent variations on the pyridazinone and phenyl rings influence bioactivity and target selectivity?

Structure-Activity Relationship (SAR) insights :

| Substituent Position | Functional Group | Observed Impact | Reference |

|---|---|---|---|

| 3-Methoxyphenyl (R₁) | -OCH₃ | Enhances solubility and CNS penetration due to increased hydrophilicity . | |

| Cyclopentyl (R₂) | -C₅H₉ | Improves metabolic stability by reducing CYP450-mediated oxidation . | |

| Pyridazinone (Core) | -NHCO- | Critical for hydrogen bonding with enzymatic targets (e.g., PDE4) . | |

| Methodology : |

- Docking studies : Predict binding modes to targets like PDE4 or kinases using Schrödinger Suite .

- In vitro assays : Test inhibitory potency (IC₅₀) against enzyme panels to assess selectivity .

Q. What experimental strategies resolve contradictions in reported biological activities of pyridazinone derivatives?

- Dose-response validation : Replicate conflicting studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Meta-analysis : Cross-reference datasets from PubChem and ChEMBL to identify outliers or assay-specific artifacts .

- Proteomic profiling : Use thermal shift assays to confirm target engagement and rule off-target effects .

Q. How can computational modeling guide the optimization of pharmacokinetic properties for this compound?

- ADMET prediction : Tools like SwissADME estimate logP (optimal: 2–3), bioavailability (%F >30%), and blood-brain barrier permeability .

- Metabolite identification : CYP450 isoform-specific metabolism is modeled with StarDrop to prioritize stable derivatives .

- Solubility enhancement : Co-crystal screening (e.g., with succinic acid) improves aqueous solubility without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.